molecular formula C18H24N2O3 B592268 tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate CAS No. 400797-94-6

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

Cat. No.: B592268
CAS No.: 400797-94-6
M. Wt: 316.401
InChI Key: LWJUTDROJPEMKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 and a molecular weight of 316.4 g/mol . This compound is known for its unique structure, which includes an indolinone moiety linked to a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-oxoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different piperidine-based compounds .

Scientific Research Applications

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The piperidine ring enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is unique due to its combination of an indolinone moiety and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS Number: 400797-94-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 316.395 g/mol
  • LogP : 2.978 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of inflammatory responses and potential neuroprotective effects.

  • NLRP3 Inhibition : Recent studies have indicated that derivatives of this compound may act as NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its inhibition can lead to decreased IL-1β release, a pro-inflammatory cytokine.
  • Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, possibly through modulation of pathways involved in neuronal survival and inflammation.

In Vitro Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, indicating that modifications to the piperidine ring can enhance anti-inflammatory activities. The study demonstrated that certain derivatives could inhibit IL-1β release in LPS/ATP-stimulated human macrophages by approximately 20% at concentrations around 10 µM .

Case Studies

  • Anti-inflammatory Activity : In a recent investigation, this compound was tested against various inflammatory models. Results showed a significant reduction in inflammatory markers when administered to macrophage cultures exposed to inflammatory stimuli .
  • Neuroprotection : Another study highlighted the compound's potential neuroprotective effects in models of neurodegeneration. It was observed that treatment with this compound led to reduced neuronal apoptosis and improved cell viability under oxidative stress conditions .

Data Table: Summary of Biological Activities

Activity Type Concentration (µM) Effect Observed Reference
NLRP3 Inhibition10~20% reduction in IL-1β release
Anti-inflammatory10Significant decrease in inflammatory markers
NeuroprotectionVariesIncreased cell viability under stress

Properties

IUPAC Name

tert-butyl 4-(2-oxo-3H-indol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUTDROJPEMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737320
Record name tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400797-94-6
Record name tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-aminophenylacetate (3.0 g, 18.2 mmol) and 1-tert-butoxycarbonyl-4-piperidone (4.5 g, 22.6 mmol) were set stirring in 50 mL of CH2Cl2 under an atmosphere of nitrogen. Sodium triacetoxyborohydride (5.4 g, 25.5 mmol) was added followed by 1 mL of acetic acid. After 20 h at rt the mixture was quenched by the slow addition of saturated NaHCO3. After stirring for 30 min, the organics were separated, dried (MgSO4), and evaporated to afford 7.5 g of a purple oil. Purification by column chromatography (silica, 10-50% EtOAc/hexanes) gave 3.9 g (62%) of the title compound. TLC (silica, 25% EtOAc/hexanes): Rf=0.15. 1H NMR (400 MHz, CDCl3): 7.25 (m, 2H), 7.01 (m, 2H), 4.40 (m, 1H), 3.53 (s, 2H), 2.83 (m, 2H), 2.32 (m, 2H), 1.70 (m, 2H), 1.51 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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